2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

Description

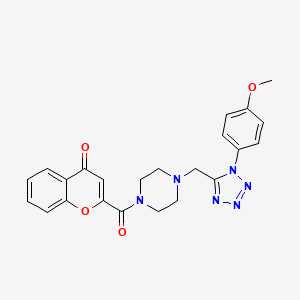

This compound integrates three pharmacologically significant motifs:

- Chromen-4-one (coumarin) core: Known for antioxidant, anti-inflammatory, and kinase inhibitory properties .

- Piperazine-carbonyl linker: Enhances solubility and modulates receptor binding .

- Tetrazole substituent: The 1-(4-methoxyphenyl)-1H-tetrazol-5-yl group contributes to metabolic stability and hydrogen-bonding interactions .

Properties

IUPAC Name |

2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4/c1-32-17-8-6-16(7-9-17)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)33-21/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJAOFCWYGWUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone nucleus is synthesized via the condensation of appropriate phenolic and carboxylic acid derivatives under acidic conditions.

Tetrazole Ring Introduction: The 4-methoxyphenyl tetrazole is generally prepared through the cyclization of 4-methoxyphenyl nitrile with sodium azide in the presence of a catalyst.

Coupling with Piperazine: The tetrazole intermediate is then linked to piperazine via a substitution reaction, usually facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Final Assembly: The resulting intermediate is then subjected to a final condensation with the chromenone core under mild conditions, yielding the target compound.

Industrial Production Methods

On an industrial scale, the preparation of this compound would involve optimization of each synthetic step to maximize yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Under specific conditions, the compound can undergo oxidation, affecting the methoxyphenyl or tetrazole moieties.

Reduction: Reduction reactions can target the chromenone core, potentially altering its structural conformation.

Substitution: Electrophilic and nucleophilic substitution reactions can modify various functional groups, providing derivatives with different properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminium hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines and thiols under suitable catalysts and solvents.

Major Products

Depending on the reaction conditions, the major products can include oxidized chromenone derivatives, reduced tetrazole variants, and substituted piperazine complexes.

Scientific Research Applications

Chemistry: Utilized as a building block for synthesizing complex organic molecules. Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways. Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. Industry: Used in the development of advanced materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through various molecular targets. In medicinal chemistry, it is believed to interact with enzyme active sites, disrupting biological processes such as signal transduction and gene expression. Its ability to bind with high affinity to specific proteins and enzymes makes it a candidate for therapeutic applications. The pathways involved often include the inhibition of kinases, disruption of cell cycle regulation, and modulation of inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Potential Applications | Reference |

|---|---|---|---|---|

| Target Compound | Chromen-4-one | Tetrazole-4-methoxyphenyl, piperazine-CO | Kinase inhibition (hypothesized) | — |

| 1-((1-(4-Methoxyphenyl)tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine | Piperazine | Tetrazole-4-methoxyphenyl, methylsulfonyl | Antimicrobial (structural analog) | |

| 4-(2-Methoxyphenyl)piperazinomethanone | Pyrazole | Piperazine-2-methoxyphenyl, propyl | CNS modulation (structural analog) | |

| 1-(4-Fluorophenyl)-4-{[3-(4-methoxyphenyl)dihydroisoxazol-5-yl]carbonyl}piperazine | Piperazine-dihydroisoxazole | Fluorophenyl, dihydroisoxazole | Imaging agents (hypothesized) |

Key Observations :

- Methylsulfonyl in vs. carbonyl in the target compound impacts solubility (logP: ~2.1 vs. ~3.5 estimated) and hydrogen-bond acceptor capacity.

Chromen-4-One Derivatives

Table 2: Chromenone-Based Analogues

Key Observations :

- The pyrazolo-pyrimidine substituent in confers higher kinase affinity compared to the target compound’s tetrazole-piperazine moiety.

- Fusion with diazepine () introduces rigidity, possibly enhancing DNA intercalation but reducing solubility.

Physicochemical Properties

- Molecular weight: ~495 g/mol (estimated), higher than (388 g/mol) due to the chromenone core.

- Hydrogen-bond donors/acceptors: 0/9, favoring blood-brain barrier penetration less than (0/7).

Biological Activity

2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one, also referred to as a tetrazole derivative, is a compound of significant interest due to its potential biological activities. This article aims to consolidate research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.40 g/mol. The structure includes a chromenone moiety, a piperazine ring, and a tetrazole group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds similar to the one in focus have demonstrated cytotoxic effects against various cancer cell lines. In particular:

- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. They may also interfere with specific signaling pathways involved in cancer progression.

- Case Study : A study involving tetrazole derivatives showed significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds exhibiting synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .

Antimicrobial Activity

Tetrazole-containing compounds have also been evaluated for their antimicrobial properties:

- Mechanism : The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential enzymes.

- Research Findings : Compounds similar to the target molecule have shown promising results against various bacterial and fungal strains, indicating potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole derivatives are another area of interest:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation.

- Case Study : In vitro studies have indicated that certain tetrazole derivatives can significantly lower levels of inflammatory markers in cell cultures .

Research Findings Summary

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Induction of apoptosis | Significant cytotoxicity in breast cancer cell lines |

| Antimicrobial | Disruption of cell membranes | Effective against multiple bacterial and fungal strains |

| Anti-inflammatory | Inhibition of cytokines | Reduction in inflammatory markers observed in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.